molecular formula C11H11N3O B143225 6-(Benzyloxy)pyrazin-2-amine CAS No. 126993-72-4

6-(Benzyloxy)pyrazin-2-amine

Cat. No. B143225
M. Wt: 201.22 g/mol
InChI Key: ZSRANPPJBKMMSP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyrazin-2-amine is a chemical compound that is used for pharmaceutical testing . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of 6-(Benzyloxy)pyrazin-2-amine involves various methods. One such method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . Another method involves the reaction of amines with sulfonyl groups to form sulfonamides .


Molecular Structure Analysis

The molecular structure of 6-(Benzyloxy)pyrazin-2-amine is characterized by various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .


Chemical Reactions Analysis

Amines, including 6-(Benzyloxy)pyrazin-2-amine, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines, including 6-(Benzyloxy)pyrazin-2-amine, are known to act as weak organic bases . They have the ability to accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .

properties

IUPAC Name

6-phenylmethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRANPPJBKMMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621952
Record name 6-(Benzyloxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)pyrazin-2-amine

CAS RN

126993-72-4
Record name 6-(Phenylmethoxy)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126993-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of benzyl alcohol (432 μL; 4.0 mmol) in dioxane (2 mL) was added sodium hydride (96 mg; 4.0 mmol). After stirring for 30 minutes, 2-amino-6-chloropyrazine (258 mg; 2.0 mmol) was added and the reaction was heated to 90° C. After stirring for 12 hours, the reaction was cooled to room temperature, diluted with 30 mL of ethyl acetate and washed with aqueous 10% sodium carbonate (1×30 mL), and brine (30 mL), then dried (MgSO4). and filtered. The crude product was purified using the biotage 12i cartridge eluting with hexane and ethyl acetate (3:1) to yield a white solid (33% yield).
Quantity
432 μL
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
33%

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